Fosaprepitant dimeglumine, with the chemical formula , is derived from fosaprepitant, which itself is a prodrug of aprepitant. It belongs to the class of neurokinin-1 receptor antagonists, specifically targeting substance P, a neuropeptide involved in the vomiting reflex. The drug was developed to improve the pharmacokinetic profile of aprepitant, allowing for rapid conversion to its active form upon administration .
The synthesis of fosaprepitant dimeglumine involves several key steps that transform precursor compounds into the final product. The process typically includes:
The synthesis requires careful control of conditions to ensure high yields and purity.
The molecular structure of fosaprepitant dimeglumine can be represented as follows:
Fosaprepitant dimeglumine undergoes specific chemical reactions during its metabolic conversion:
Fosaprepitant dimeglumine acts as an antagonist at the neurokinin-1 receptor sites in the central nervous system. Its mechanism includes:
Fosaprepitant dimeglumine exhibits several notable physical and chemical properties:
Fosaprepitant dimeglumine has significant clinical applications:
The synthesis of fosaprepitant hinges on regioselective phosphorylation of aprepitant’s 1,2,4-triazol-3-one ring. This transformation requires precise control to avoid N-alkylation or O-alkylation side products. The patented route employs phosphorus oxychloride (POCl₃) as a phosphorylation agent in anhydrous tetrahydrofuran (THF), leveraging its high electrophilicity to target the N1 nitrogen of the triazolone ring (Scheme 1) [1] [4].
Key Process Parameters:
Post-phosphorylation, the crude fosaprepitant acid is purified via recrystallization from acetonitrile/water mixtures (3:1 v/v), achieving >99.5% HPLC purity. Critical quality attributes include:
Table 1: Optimization of Phosphorylation Reaction Conditions
Solvent | Temperature (°C) | POCl₃ Equivalents | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
THF | –10 to 0 | 1.2 | 4 | 92 | 99.7 |
Acetonitrile | 25 | 1.5 | 6 | 78 | 97.2 |
Dichloromethane | 0 | 1.2 | 5 | 85 | 98.1 |
Alternative routes explored include the use of O-phenyl phosphorodichloridate, but this method introduced phenyl ester impurities requiring additional purification steps, reducing overall yield to 65–70% [4].
Fosaprepitant acid’s solubility (1.5 mg/mL) remains insufficient for intravenous formulation. Salt formation with meglumine (1-deoxy-1-methylamino-D-glucitol) addresses this limitation by introducing hydrophilic hydroxyl groups and forming an amorphous solid dispersion [5] [8] [10].
Counterion Selection Rationale:
Table 2: Solubility of Fosaprepitant Salts in Aqueous Systems
Counterion | Molar Ratio (Fosaprepitant:Ion) | Water Solubility (mg/mL) | Crystalline Form |
---|---|---|---|
Dimeglumine | 1:2 | 12–15 | Amorphous |
Sodium | 1:1 | 3.2 | Crystalline |
Arginine | 1:1 | 8.1 | Partially crystalline |
Salt Formation Protocol:
Critical process parameters include:
Fosaprepitant dimeglumine functions as a phosphatase-activated prodrug. Intravenous administration enables rapid hydrolysis by alkaline phosphatase (ALP), liberating aprepitant within 30 minutes. This enzymatic cleavage exploits the high ALP concentration in plasma (40–140 U/L in adults) and tissues [5].
Conversion Pathway:
Table 3: Enzymatic Kinetics of Fosaprepitant Conversion
Enzyme | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | pH Optimum |
---|---|---|---|---|
Alkaline Phosphatase | 18.2 ± 2.1 | 142 ± 9 | 7.80 | 7.4 |
Acid Phosphatase | 95.7 ± 8.6 | 31 ± 3 | 0.32 | 5.5 |
Structural Determinants of Conversion Rate:
Pharmacokinetic studies confirm complete conversion to aprepitant by 30 minutes post-infusion, with bioequivalence demonstrated between 115 mg IV fosaprepitant and 125 mg oral aprepitant [5]. The prodrug’s design thus achieves dual objectives: enabling aqueous infusion while ensuring rapid activation to the therapeutic moiety.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0